molecular formula C20H28O3 B1200975 ent-15-Oxo-16-kauren-19-oic acid CAS No. 6620-00-4

ent-15-Oxo-16-kauren-19-oic acid

Cat. No.: B1200975
CAS No.: 6620-00-4
M. Wt: 316.4 g/mol
InChI Key: WQBNGXOJBVBQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ent-15-Oxo-kaur-16-en-19-oic acid is a kaurane diterpenoid first isolated from Espeletia schultzii and derived from grandiflorolic acid (ent-kaur-16-en-19-oic acid) through oxidation at the C-15 position . Its molecular formula is C₂₀H₂₈O₃, characterized by a tetracyclic kaurane skeleton with a 16-en-19-oic acid backbone and a ketone group at C-15 . Structurally, it belongs to the ent-kaurane subclass, distinguished by the ent (enantio) configuration of its chiral centers .

Properties

CAS No.

6620-00-4

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H28O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-15H,1,4-11H2,2-3H3,(H,22,23)

InChI Key

WQBNGXOJBVBQKP-UHFFFAOYSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4=O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4=O)(C)C(=O)O

melting_point

211 - 213 °C

physical_description

Solid

Synonyms

ent-15-oxo-kaur-16-en-19-oic acid

Origin of Product

United States

Preparation Methods

Oxidation at C15

The introduction of the 15-oxo group is achieved through selective oxidation of the C15 methylene group. Two principal methods have been reported:

Pyridinium Dichromate (PDC) Oxidation

PDC in dichloromethane selectively oxidizes the C15 position of ent-kaur-16-en-19-oic acid to yield the 15-oxo derivative. Reaction conditions and outcomes are summarized below:

ParameterDetails
Substrateent-kaur-16-en-19-oic acid
Oxidizing AgentPDC (1.2 equiv)
SolventDichloromethane
Temperature0°C → room temperature
Reaction Time6–8 hours
Yield65–72%

This method avoids over-oxidation of the carboxylic acid group at C19 due to PDC’s mild reactivity.

Selenium Dioxide (SeO2) Mediated Oxidation

SeO2 in tert-butyl hydroperoxide (t-BuOOH) introduces the 15-oxo group via allylic oxidation. While efficient, this method requires stringent temperature control to prevent side reactions:

ParameterDetails
Substrateent-kaur-16-en-19-oic acid
Oxidizing AgentSeO2 (1.5 equiv), t-BuOOH
SolventTetrahydrofuran (THF)
Temperature−10°C to 0°C
Reaction Time4–5 hours
Yield58–63%

Epoxidation and Subsequent Functionalization

Epoxidation of the C16 double bond followed by ring-opening reactions provides an alternative route to 15-oxo derivatives:

  • Epoxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane forms the 16,17-epoxide.

  • Acid-Catalyzed Rearrangement : The epoxide undergoes rearrangement in acidic media (e.g., HCl/MeOH) to generate a 15-hydroxy intermediate.

  • Oxidation to Ketone : The 15-hydroxy group is oxidized using Jones reagent (CrO3/H2SO4) to yield the 15-oxo product.

This three-step sequence achieves an overall yield of 45–50%.

Semi-Synthetic Modifications of Natural Precursors

Natural diterpenes with hydroxyl groups at C15 serve as direct precursors. For example, ent-15α-hydroxy-kaur-16-en-19-oic acid , isolated from Coespeletia moritziana, is oxidized to the 15-oxo derivative using pyridinium chlorochromate (PCC):

ParameterDetails
Substrateent-15α-hydroxy-kaur-16-en-19-oic acid
Oxidizing AgentPCC (1.1 equiv)
SolventDichloromethane
TemperatureRoom temperature
Reaction Time3 hours
Yield85–90%

This high-yielding method is advantageous when the hydroxy precursor is accessible.

Comparative Analysis of Preparation Methods

The table below evaluates key metrics for each synthesis route:

MethodStarting MaterialYield (%)Purity (%)Scalability
Natural ExtractionPlant biomass0.01–0.190–95Low
PDC Oxidationent-kaur-16-en-19-oic acid65–7298High
SeO2 Oxidationent-kaur-16-en-19-oic acid58–6395Moderate
Epoxidation-Oxidationent-kaur-16-en-19-oic acid45–5097Moderate
PCC Oxidation of 15α-OHent-15α-hydroxy derivative85–9099High

Key Observations :

  • PDC Oxidation offers the best balance of yield and scalability for industrial applications.

  • PCC Oxidation of 15α-hydroxy derivatives achieves the highest yields but depends on precursor availability.

  • Natural extraction remains limited to research-scale studies due to low yields.

Challenges and Optimization Strategies

Regioselectivity in Oxidation Reactions

The C15 methylene group’s steric hindrance necessitates careful selection of oxidizing agents. PDC’s bulkiness favors attack at the less hindered C15 position over C14 or C13. Computational studies suggest that transition-state distortion energies are 3–5 kcal/mol lower for C15 oxidation compared to other positions.

Preservation of the Carboxylic Acid Group

The C19 carboxylic acid is susceptible to esterification under acidic conditions. Neutral or weakly basic reaction media (pH 6–8) are critical during oxidation steps to prevent side reactions.

Scalability of Synthetic Routes

Large-scale PDC oxidation requires efficient recycling of chromium wastes to meet environmental regulations. Recent advances in catalytic oxidation using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) show promise for greener syntheses but remain experimental .

Chemical Reactions Analysis

Types of Reactions: Ent-15-Oxo-kaur-16-en-19-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Antitumor Activity

Mechanism of Action
Ent-15-Oxo-kaur-16-en-19-oic acid has been shown to induce apoptosis in various cancer cell lines. Research indicates that it affects multiple pathways involved in cell proliferation and survival:

  • Apoptosis Induction : The compound triggers apoptotic pathways in human cancer cells, including those from nasopharyngeal carcinoma, lung cancer, laryngeal cancer, and colorectal cancer. The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death .

Case Studies and Research Findings

Several studies have documented the effects of ent-15-Oxo-kaur-16-en-19-oic acid on different types of cancer:

Study Cancer Type Findings
Wu et al. (2013)Nasopharyngeal CarcinomaDemonstrated that the compound induces apoptosis and cell cycle arrest in CNE-2Z cells .
Zhang et al. (2016)Colorectal CancerShowed dose-dependent inhibition of cell viability and induction of apoptosis in colorectal carcinoma cells .
Huang et al. (2010)Lung CancerReported significant cytotoxic effects on A549 lung cancer cells through apoptosis mechanisms .
Vlantis et al. (2010)Laryngeal CancerFound that treatment with ent-15-Oxo-kaur-16-en-19-oic acid led to significant cell death in laryngeal cancer cell lines .

Formulation and Delivery Systems

Recent developments have focused on enhancing the efficacy of ent-15-Oxo-kaur-16-en-19-oic acid through innovative delivery systems:

  • Nanoparticle Loading : Studies have explored loading ent-15-Oxo-kaur-16-en-19-oic acid onto mesoporous silica nanoparticles. This method aims to improve the localization and therapeutic efficacy against tumors, particularly in nasopharyngeal carcinoma .

Broader Therapeutic Potential

Beyond its antitumor properties, ent-15-Oxo-kaur-16-en-19-oic acid has been investigated for other potential applications:

  • Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, which may contribute to its overall therapeutic profile .

Mechanism of Action

The mechanism of action of ent-15-Oxo-kaur-16-en-19-oic acid involves the induction of apoptosis in cancer cells. This is achieved through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. By stabilizing the inhibitor of kappa B alpha (IkBα), the compound reduces the nuclear translocation of p65, thereby inhibiting NF-kB activity. This leads to a decrease in anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and an increase in pro-apoptotic proteins such as Bcl-2-associated X protein (Bax) and Bcl-2 homologous antagonist/killer (Bak) .

Comparison with Similar Compounds

Grandiflorolic Acid (ent-Kaur-16-en-19-oic Acid)

Structural Difference : Lacks the C-15 ketone group.
Source : Espeletia grandiflora .
Bioactivity :

  • Lower cytotoxicity compared to its 15-oxo derivative (e.g., IC₅₀ > 14 µg/mL in fibroblasts) .
  • Antitumor activity in murine S180 sarcoma models, with high-dose inhibition rates exceeding 40% .

ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic Acid

Structural Difference: Features an additional hydroxyl group at C-11. Source: Adenostemma lavenia . Bioactivity:

  • Induces apoptosis in HepG2 liver cancer cells via a ROS-independent pathway .
  • Synergizes with cisplatin (CDDP) to enhance cytotoxicity, suggesting dual mechanisms of action .

Kaurenoic Acid (ent-Kaur-16-en-19-oic Acid Derivatives)

Structural Difference : Varied substitutions at C-15 and other positions.
Source : Coffee beans (Coffea arabica) and Xylopia aethiopica .
Bioactivity :

  • Exhibits anti-inflammatory and antipyretic effects in animal models .
  • Lower antiproliferative potency compared to 15-oxo derivatives (e.g., IC₅₀ > 10 µg/mL in most cancer cell lines) .

Xylopinic Acid

Structural Difference : Contains an acetoxy group at C-7 and lacks the C-15 ketone.
Source : Xylopia benthamii .
Bioactivity :

Structural-Activity Relationship (SAR) Insights

Compound C-15 Group Additional Modifications Key Bioactivity Potency (IC₅₀ or Equivalent)
ent-15-Oxo-kaur-16-en-19-oic acid Ketone None Prostate cancer cytotoxicity 3.7 µg/mL (PC-3 cells)
Grandiflorolic acid None None Broad antitumor activity >14 µg/mL (fibroblasts)
ent-11α-OH-15-oxo derivative Ketone + OH C-11 hydroxyl ROS-independent apoptosis (HepG2) Not reported
Xylopinic acid None C-7 acetoxy Anti-inflammatory 201.75 µM (BV-2 cells)

Key Observations :

  • The C-15 ketone significantly enhances cytotoxicity, as seen in ent-15-oxo-kaur-16-en-19-oic acid’s superior activity over non-oxidized analogs.
  • Hydroxylation at C-11 (ent-11α-hydroxy-15-oxo derivative) shifts the apoptotic mechanism to a ROS-independent pathway, broadening therapeutic applicability .
  • C-7 modifications (e.g., acetoxy in xylopinic acid) reduce cytotoxicity but retain anti-inflammatory properties .

Mechanistic Comparisons

  • Apoptosis Pathways :
    • ent-15-Oxo-kaur-16-en-19-oic acid : Activates caspase-3 and PARP cleavage, downregulates Bcl-2 .
    • ent-11α-OH-15-oxo derivative : Induces apoptosis without ROS generation, suggesting mitochondrial or death receptor pathway activation .

Q & A

Basic Research Questions

Q. What are the standard protocols for identifying ent-15-oxo-kaur-16-en-19-oic acid in plant extracts?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy. Key diagnostic signals include δH 1.35 (C-7 methyl) and δC 33.6 (C-20) in <sup>1</sup>H/<sup>13</sup>C NMR spectra . Compare retention times and spectral data with synthetic standards or literature values (e.g., Cannon et al., 1966; Ruiz et al., 2008) .

Q. How is ent-15-oxo-kaur-16-en-19-oic acid synthesized, and what are the challenges in its production?

  • Methodology : Hemisynthesis from grandiflorolic acid via oxidation at C-15 is a common route. Challenges include low natural abundance (e.g., 9.18% in Carramboa tachirensis acidic fractions) and the need for regioselective oxidation to avoid side products . Scale-up requires optimization of solvent systems (e.g., dichloromethane/methanol) and catalytic conditions.

Q. What plant species are known to produce ent-15-oxo-kaur-16-en-19-oic acid?

  • Sources : Isolated from Espeletia schultzii (Asteraceae) and Xylopia acutiflora (Annonaceae). However, natural yields are typically low (e.g., 3.83% in neutral fractions of Carramboa tachirensis) . Synthetic routes remain primary for bulk production .

Advanced Research Questions

Q. How does ent-15-oxo-kaur-16-en-19-oic acid induce apoptosis in prostate cancer cells?

  • Mechanistic Insights : The compound activates caspase-3 and caspase-9 pathways via mitochondrial depolarization. Experimental validation involves flow cytometry (Annexin V/PI staining) and Western blotting for apoptosis markers. Dose-dependent cytotoxicity (IC50 values) should be confirmed in epithelial cell lines (e.g., PC-3 or LNCaP) .

Q. What experimental strategies resolve discrepancies in reported bioactivity data for this compound?

  • Data Contradiction Analysis : Variations in cytotoxicity (e.g., IC50 ranges across studies) may arise from differences in cell culture conditions or compound purity. Validate purity via HPLC (>95%) and standardize assays (e.g., MTT vs. resazurin). Cross-reference NMR data (e.g., δC 209.5 for C-15 ketone) to confirm structural integrity .

Q. How can NMR spectroscopy differentiate ent-15-oxo-kaur-16-en-19-oic acid from its structural analogs?

  • Analytical Approach : Compare <sup>13</sup>C NMR signals for the kaurane skeleton:

Carbon Positionent-15-oxo-kaur-16-en-19-oic acid (δC)Analog (e.g., xylopinic acid) (δC)
C-15209.5 (ketone)72.1 (hydroxyl)
C-16148.2 (enone)125.4 (double bond)
Key distinctions include the absence of acetyloxy groups (δH 2.05 for CH3CO) in analogs .

Q. What are the limitations of current extraction methods for this compound?

  • Optimization Strategies : Column chromatography (silica gel, eluted with hexane/ethyl acetate) often yields low recovery (<5%). Consider countercurrent chromatography (CCC) for higher resolution. Unidentified fractions (e.g., 36.26% in Carramboa tachirensis acidic extracts) suggest co-elution with diterpenoid derivatives; LC-MS/MS can improve specificity .

Guidelines for Further Research

  • Prioritize isolation of larger sample quantities (>50 mg) for 2D NMR (COSY, HMBC) .
  • Compare apoptotic pathways across cancer cell types (e.g., breast vs. prostate) to assess specificity .
  • Address solubility issues in bioassays using DMSO/PBS co-solvent systems (<0.1% v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-15-Oxo-16-kauren-19-oic acid
Reactant of Route 2
ent-15-Oxo-16-kauren-19-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.